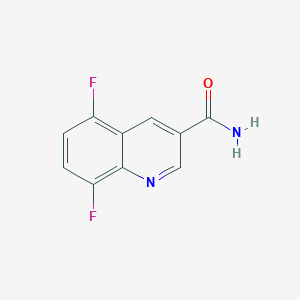
Silver 1-phenyltetrazole-5-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver 1-phenyltetrazole-5-thiolate is a chemical compound with the molecular formula C7H5AgN4S. It is known for its unique structure, which includes a silver ion coordinated to a 1-phenyltetrazole-5-thiolate ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silver 1-phenyltetrazole-5-thiolate typically involves the reaction of silver nitrate with 1-phenyltetrazole-5-thiol. The reaction is carried out in an aqueous or organic solvent under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C7H6N4S→C7H5AgN4S+HNO3
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Silver 1-phenyltetrazole-5-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silver ion can be replaced by other metal ions in a ligand exchange reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate or zinc chloride can be used for ligand exchange reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: 1-phenyltetrazole-5-thiol.
Substitution: Metal complexes with different metal ions.
Aplicaciones Científicas De Investigación
Silver 1-phenyltetrazole-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Silver 1-phenyltetrazole-5-thiolate primarily involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The compound may also interact with DNA and other cellular components, leading to cell death .
Comparación Con Compuestos Similares
1-phenyltetrazole-5-thiol: The parent compound without the silver ion.
Silver thiolate complexes: Other silver complexes with thiolate ligands.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness: Silver 1-phenyltetrazole-5-thiolate is unique due to the combination of the silver ion and the 1-phenyltetrazole-5-thiolate ligand. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
20389-38-2 |
|---|---|
Fórmula molecular |
C7H5AgN4S |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
silver;1-phenyltetrazole-5-thiolate |
InChI |
InChI=1S/C7H6N4S.Ag/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |
Clave InChI |
HEQSQUXNDDZIPN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Ag+] |
Números CAS relacionados |
86-93-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


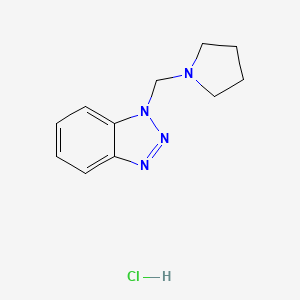
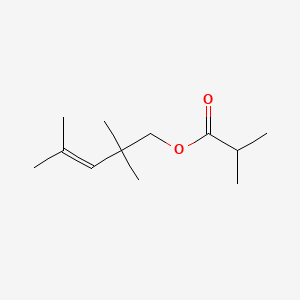
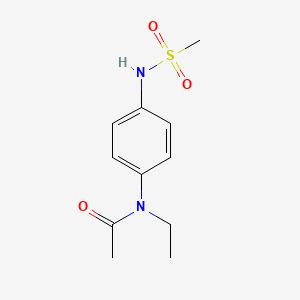
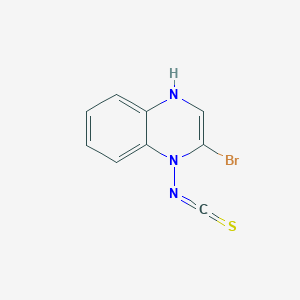
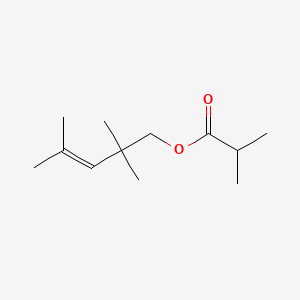

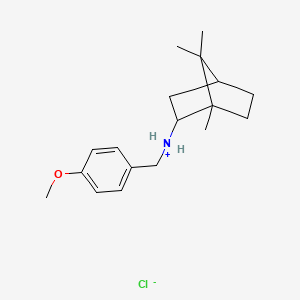
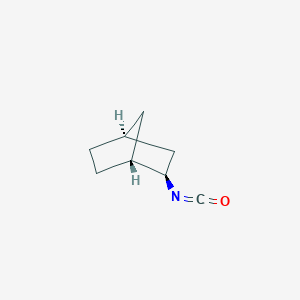
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
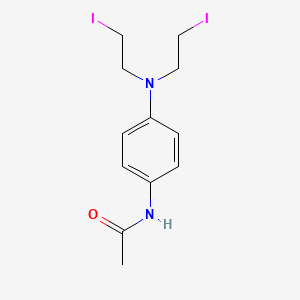
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)


